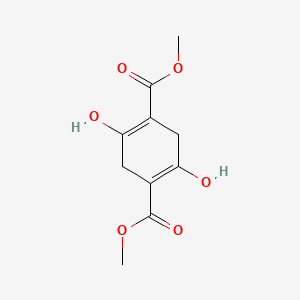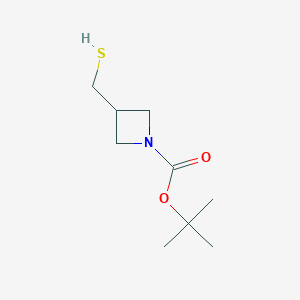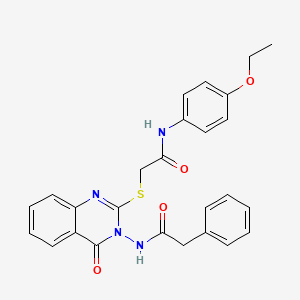![molecular formula C21H23N3O4 B2371939 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 896354-82-8](/img/structure/B2371939.png)
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety with a ketone group at the 2 and 4 positions . The molecule also contains a methoxyphenylmethyl group attached to a pentanamide moiety.
Wissenschaftliche Forschungsanwendungen
Hypolipidemic Activities
Research indicates that certain quinazoline derivatives have been synthesized and evaluated for their hypolipidemic activities. These compounds, including analogs of NO-1886, have shown promising results in lowering triglyceride and total cholesterol levels, with the structure-activity relationship being explored for enhanced efficacy (Kurogi et al., 1996).
Anticancer and Tubulin Polymerization Inhibition
Another study has developed novel classes of 4-(N-cycloamino)quinazolines that act as tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibit significant in vitro cytotoxic activity and potent antitumor activity in animal models, underscoring their potential as anticancer agents (Wang et al., 2014).
Antihistaminic Agents
Quinazolinone derivatives have also been identified as new classes of H1-antihistaminic agents. A series of compounds were synthesized and tested in vivo for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).
Anticonvulsant Evaluation
Novel quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent anticonvulsant effects against various seizure models, offering a new avenue for the development of anticonvulsant therapies (El-Azab et al., 2011).
Analgesic and Anti-inflammatory Activities
A study on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones showed significant analgesic and anti-inflammatory activities. These compounds were synthesized and tested, revealing their potential as therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2011).
Synthesis and Analgesic Activity
Research into the synthesis and analgesic activity of specific quinazolinone derivatives demonstrated their significant analgesic properties. These findings contribute to the understanding of quinazolinone-based analgesics and their potential for clinical use (Osarodion, 2023).
Eigenschaften
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBKBGTICPBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)

![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)



![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)


